Boc-D-Lys(nicotinoyl)-OH
Description
Boc-D-Lys(nicotinoyl)-OH is a chemically modified lysine derivative designed for peptide synthesis and medicinal chemistry applications. The compound features:
- D-configuration: The enantiomeric form of natural L-lysine, which can enhance metabolic stability or alter receptor interactions in peptidomimetics .
- Protective groups: Nα-Boc (tert-butoxycarbonyl): Acid-labile protection for the α-amino group, enabling selective deprotection under mild acidic conditions. Nicotinoyl group: Acyl protection on the ε-amino group, characterized by its electron-withdrawing nature, which enhances electrophilicity and reactivity in acylation reactions .
This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce modified lysine residues into peptide chains, particularly in contexts requiring controlled deprotection or specific pharmacophore design.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of D-Lysine
The synthesis of this compound typically involves sequential protection of the α- and ε-amino groups of D-lysine.
Boc Protection of the α-Amino Group
The α-amino group of D-lysine is first protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A representative protocol involves:
-
Reagents : Boc anhydride, sodium hydroxide (NaOH), dioxane/water (1:1 v/v).
-
Conditions : Reaction at 0°C for 1 hour, followed by stirring at room temperature for 4–6 hours.
This step ensures selective protection of the α-amino group while leaving the ε-amino group free for subsequent modification.
Nicotinoylation of the ε-Amino Group
The ε-amino group is acylated with nicotinoyl chloride, generated in situ from nicotinic acid and thionyl chloride (SOCl₂):
-
Reagents : Nicotinic acid, SOCl₂, dimethylformamide (DMF), N,N-diisopropylethylamine (DIEA).
-
Conditions :
-
Activation of nicotinic acid with SOCl₂ in anhydrous DMF at 0°C for 1 hour.
-
Reaction with Boc-D-Lys-OH in DMF at room temperature for 12–16 hours.
-
-
Yield : 70–75% after purification via silica gel chromatography.
Key Mechanistic Insight : The use of DIEA neutralizes HCl generated during acylation, preventing premature cleavage of the Boc group.
One-Pot Synthesis Using Solid-Phase Peptide Synthesis (SPPS)
While solution-phase synthesis remains prevalent, industrial-scale production often employs SPPS for higher efficiency:
Resin Loading and Boc Protection
On-Resin Nicotinoylation
-
Reagents : Nicotinoyl chloride, DIEA.
-
Conditions :
-
Coupling at 25°C for 6 hours.
-
Cleavage from resin using trifluoroacetic acid (TFA)/water (95:5 v/v).
-
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 12 | 75 |
| DCM | 25 | 24 | 60 |
| THF | 40 | 8 | 68 |
DMF outperforms other solvents due to its high polarity, which stabilizes the transition state during acylation. Elevated temperatures in tetrahydrofuran (THF) reduce reaction time but compromise yield due to side reactions.
Coupling Reagents
Comparative analysis of coupling agents reveals the following trends:
| Reagent | Nicotinoylation Yield (%) | Purity (%) |
|---|---|---|
| DCC/NHS | 78 | 92 |
| HOBt/DIC | 82 | 95 |
| EDCl/HOAt | 85 | 97 |
Ethyl dimethylaminopropyl carbodiimide (EDCl) paired with 1-hydroxy-7-azabenzotriazole (HOAt) achieves the highest yield and purity by minimizing racemization.
Industrial-Scale Production
Automated SPPS Platforms
Large-scale synthesis employs automated SPPS systems with the following parameters:
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:
Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions, where the nicotinoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as DIPEA in solvents like DCM or THF.
Major Products Formed
Deprotection: Removal of the Boc group yields D-Lys(nicotinoyl)-OH.
Substitution: Depending on the nucleophile used, various substituted derivatives of D-lysine can be formed.
Scientific Research Applications
Boc-D-Lys(nicotinoyl)-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules such as proteins, antibodies, and nucleic acids to various surfaces or other biomolecules.
Biological Studies: Employed in studies related to protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Boc-D-Lys(nicotinoyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. In drug development, its nicotinoyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Protective Group Chemistry and Reactivity
Key Insight: Nicotinoyl’s reactivity surpasses Cbz and furoyl derivatives due to its electron-withdrawing properties, making it advantageous for rapid acylation in SHAPE probing or peptide coupling .
Physicochemical Properties
Key Insight: this compound exhibits intermediate lipophilicity (LogP ~1.5–2.0), balancing solubility and membrane permeability for drug design applications.
Stability and Handling
Key Insight: Nicotinoyl’s base sensitivity necessitates careful handling during SPPS, unlike stable Cbz derivatives.
Biological Activity
Boc-D-Lys(nicotinoyl)-OH, also known as Nα-Boc-Nε-nicotinoyl-D-lysine, is a derivative of the amino acid lysine, characterized by a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position and a nicotinoyl group at the epsilon-amino position. This compound has gained attention in various scientific fields due to its potential biological activities and applications in peptide synthesis, drug development, and bioconjugation.
Chemical Structure:
- Molecular Formula: C₁₂H₁₈N₂O₄
- CAS Number: 122546-52-5
The synthesis of this compound typically involves two main steps:
- Protection of the alpha-amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- Nicotinoylation of the epsilon-amino group by reacting the Boc-protected D-lysine with nicotinic acid or its activated ester.
The biological activity of this compound is influenced by its structural components:
- The Boc group protects the amino functionality during peptide synthesis, allowing for selective reactions.
- The nicotinoyl moiety may interact with various molecular targets, potentially modulating enzyme activities or receptor functions.
1. Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis. The protected nature of the Boc group allows for multiple coupling reactions to form complex peptide structures without undesired side reactions.
2. Drug Development
Research indicates that compounds containing nicotinoyl groups can exhibit significant biological activities, including:
- Enzyme Inhibition: Studies suggest that derivatives like this compound may act as enzyme inhibitors, which can be crucial in developing therapeutic agents targeting specific pathways.
- Receptor Interaction: The nicotinoyl group may facilitate interactions with nicotinic receptors or other targets involved in neurological functions.
3. Bioconjugation
This compound is utilized in bioconjugation strategies to attach biomolecules (e.g., proteins, antibodies) to surfaces or other biomolecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools.
Comparative Analysis
| Compound | Structure Type | Applications | Biological Activity |
|---|---|---|---|
| This compound | Amino Acid Derivative | Peptide Synthesis, Drug Development | Enzyme inhibition |
| Boc-L-Lys(nicotinoyl)-OH | Amino Acid Derivative | Similar to D-isomer but with different activity | Varies due to chirality |
| Boc-D-Lys(acetyl)-OH | Amino Acid Derivative | Peptide Synthesis | Different reactivity |
Case Studies and Research Findings
-
Peptide Therapeutics:
Research has shown that peptides synthesized using this compound demonstrate enhanced stability and bioactivity compared to those using standard lysine derivatives. For instance, peptides designed for targeting specific receptors have shown improved binding affinity due to the nicotinoyl modification. -
In Vitro Studies:
In vitro assays have revealed that this compound-containing peptides exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorder treatments. -
Cellular Signaling Pathways:
Investigations into cellular signaling have indicated that compounds with nicotinoyl groups can modulate pathways linked to neuroprotection and cell survival, highlighting their relevance in neurodegenerative disease research.
Q & A
Basic Questions
Q. What are the established protocols for synthesizing Boc-D-Lys(nicotinoyl)-OH, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, Boc-D-Lys(Cbz)-OH can be reacted with carbonyldiimidazole (CDI) in dimethylformamide (DMF) to form intermediates, followed by coupling with nicotinoyl groups . Purification via HPLC or column chromatography is critical. Purity validation requires:
- High-performance liquid chromatography (HPLC) : Quantitative analysis of purity (>98% recommended) .
- Mass spectrometry (MS) : Confirm molecular weight and structural integrity .
- Nuclear magnetic resonance (NMR) : Verify functional group incorporation and stereochemistry .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer :
- Powder form : Store at -20°C in a desiccator to prevent hydrolysis. Stability is maintained for 3 years under anhydrous conditions .
- Solubilized form : Prepare stock solutions in anhydrous DMSO or approved solvents (e.g., PEG300/Tween 80 mixtures). Store at -80°C for 1 year to avoid degradation .
- Note : Always centrifuge dissolved samples before use to remove particulate matter .
Advanced Research Questions
Q. How can this compound be integrated into peptide conjugation experiments while ensuring reproducibility?
- Methodological Answer :
- Conjugation design : Use nicotinoyl as a reactive handle for click chemistry (e.g., with azide-functionalized probes). Optimize molar ratios (1:1.2 substrate:reagent) and reaction times (6–12 hr) .
- Reproducibility measures :
- Document solvent purity (e.g., DMF with <50 ppm water).
- Standardize quenching steps (e.g., ice-cold ether precipitation) and purification protocols (HPLC with C18 columns) .
- Adhere to NIH guidelines for reporting experimental conditions (e.g., lysozyme digestion times, centrifugation speeds) .
Q. How should researchers address discrepancies in mass spectrometry data between synthesized batches of this compound derivatives?
- Methodological Answer :
- Root-cause analysis :
- Mitigation : Implement batch-specific COAs and validate synthetic intermediates at each step .
Q. What advanced applications does this compound have in cellular tracking studies?
- Methodological Answer :
- Fluorescent labeling : Couple with Alexa Fluor 488 via carboxamide linkage for live-cell imaging (e.g., bacterial cell wall synthesis tracking) .
- Click chemistry : Use azide-functionalized derivatives (e.g., Boc-D-Lys(N3)-OH) for bioorthogonal tagging of nucleic acids or lipids .
- Critical parameters :
- Optimize probe concentration to avoid cytotoxicity (e.g., ≤2 mg/mL in animal models) .
- Validate labeling efficiency via flow cytometry or confocal microscopy .
Q. How can the identity and purity of novel this compound derivatives be rigorously validated?
- Methodological Answer :
- Multi-technique characterization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
